N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide
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Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C17H18FN3O3S2 and its molecular weight is 395.47. The purity is usually 95%.
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Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is also susceptible to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Solvents (e.g., dichloromethane, methanol, ethanol) used under specific temperature and pressure conditions.
Major Products Formed
Depending on the reaction type, products such as oxidized derivatives, reduced intermediates, or substituted compounds can be obtained.
Scientific Research Applications
Chemistry: : The compound is used in synthetic organic chemistry for the development of novel molecules and materials.
Biology: : Researchers explore its potential as a biological probe or a therapeutic agent due to its unique chemical properties.
Medicine: : Investigations into its pharmacological activity, including potential anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: : Applications in materials science, such as the development of advanced polymers or coatings.
Mechanism of Action: : The compound exerts its effects through interactions with specific molecular targets and pathways. For example:
Molecular Targets: : Enzymes, receptors, or other macromolecules that the compound can bind to or modulate.
Pathways Involved: : Cellular signaling pathways, metabolic routes, or other biochemical processes influenced by the compound's presence.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-aminobenzamide.
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide.
Uniqueness: : This compound stands out due to the specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S2/c1-20-15-7-6-13(18)11-16(15)21(26(20,23)24)9-8-19-17(22)12-4-3-5-14(10-12)25-2/h3-7,10-11H,8-9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYZZWTVEFRYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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